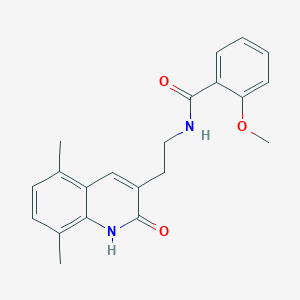
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as APDC, is a compound that has been widely used in scientific research due to its unique properties. APDC is a heterocyclic compound that contains a thiazole ring and a dioxine ring. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves the formation of a coordination complex with metal ions. The thiazole ring of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts as a donor ligand, while the dioxine ring acts as an acceptor ligand. The coordination of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with metal ions results in the formation of a stable complex that can interact with biological systems. The metal-N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide complex can modulate the activity of enzymes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, metal chelation, and proteasome inhibition. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can scavenge free radicals and protect cells from oxidative stress. It can also chelate metal ions and prevent their accumulation in cells, which can be beneficial in the treatment of metal toxicity. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of abnormal proteins and the induction of apoptosis, which can be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several advantages for lab experiments, including its high yield and purity, and its ability to form stable complexes with metal ions. However, there are some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle metal ions.
Zukünftige Richtungen
There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, including the development of metal-based drugs for the treatment of neurodegenerative diseases and cancer, the study of the mechanism of action of metalloenzymes, and the investigation of the role of metal ions in biological systems. Additionally, the synthesis of new derivatives of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with improved properties and lower toxicity could lead to the development of new drugs and therapies.
Synthesemethoden
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been synthesized using various methods, including the reaction of 5-acetyl-4-phenylthiazole-2-carbonyl chloride with 2-amino-5,6-dihydro-1,4-dioxine, and the reaction of 5-acetyl-4-phenylthiazole-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide and 2-amino-5,6-dihydro-1,4-dioxine. The yield of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide using these methods is generally high, and the purity of the compound can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been widely used in scientific research as a ligand for metal ions, particularly copper and zinc. It has been used to study the role of metal ions in various biological systems, including neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been used to study the mechanism of action of metalloenzymes and to develop metal-based drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)14-13(11-5-3-2-4-6-11)17-16(23-14)18-15(20)12-9-21-7-8-22-12/h2-6,9H,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHXKIOYHMBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)



![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
